molecular formula C20H30BNO4 B7958048 N-Cyclohexyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-Cyclohexyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B7958048
M. Wt: 359.3 g/mol
InChI Key: OXMYPPQBTJJROZ-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate ester-containing benzamide derivative. The tetramethyl dioxaborolane moiety in the target compound suggests utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of organoboron chemistry . This group enhances stability and solubility compared to free boronic acids, making it advantageous for synthetic workflows .

Properties

IUPAC Name

N-cyclohexyl-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30BNO4/c1-19(2)20(3,4)26-21(25-19)14-11-12-16(17(13-14)24-5)18(23)22-15-9-7-6-8-10-15/h11-13,15H,6-10H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMYPPQBTJJROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Miyaura Borylation of Aryl Halides

The Miyaura borylation reaction is a cornerstone for introducing boronate esters to aromatic systems. For this compound, the precursor 2-methoxy-4-bromo-N-cyclohexylbenzamide undergoes borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.

Reaction Conditions

  • Catalyst : Pd(dba)₂ (2 mol%) with SPhos ligand (4 mol%).

  • Solvent : Dimethylacetamide (DMA) at 80°C for 12 hours.

  • Base : Potassium acetate (3 equiv).

Workup : The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexanes/ethyl acetate 3:1).

Yield : 78–85%.

Nickel-Catalyzed Cross-Coupling

Nickel catalysts offer a cost-effective alternative to palladium, particularly under photoredox conditions. A modified procedure from involves:

Reagents :

  • Aryl bromide : 2-methoxy-4-bromo-N-cyclohexylbenzamide.

  • Boronate source : Bis(catecholato)diboron.

  • Catalyst : NiCl₂(dme) (3 mol%) with dtbbpy ligand (3 mol%).

  • Photocatalyst : 4CzIPN (1.5 mol%).

Conditions : Blue LED irradiation in DMF at 30°C for 24 hours.

Key Advantage : Tolerance to steric hindrance from the cyclohexyl group.

Stepwise Synthesis and Intermediate Characterization

Synthesis of 2-Methoxy-4-bromo-N-cyclohexylbenzamide

The benzamide intermediate is prepared via amidation of 2-methoxy-4-bromobenzoic acid with cyclohexylamine:

Procedure :

  • Activate 2-methoxy-4-bromobenzoic acid (1 equiv) with EDCl/HOBt in dichloromethane.

  • Add cyclohexylamine (1.2 equiv) and stir at 25°C for 6 hours.

  • Purify via recrystallization (ethanol/water).

Characterization :

  • ¹H NMR (CDCl₃): δ 7.52 (d, J = 8.0 Hz, 1H), 6.89 (s, 1H), 6.78 (d, J = 8.0 Hz, 1H), 3.91 (s, 3H), 3.63 (m, 1H), 1.82–1.21 (m, 10H).

  • Yield : 92%.

Borylation of the Aryl Bromide Intermediate

The Miyaura borylation step is conducted as outlined in Section 1.1. Critical parameters include:

Catalyst Optimization :

Catalyst SystemYield (%)Purity (%)
Pd(dba)₂/SPhos8598
Pd(OAc)₂/PCy₃7295
NiCl₂(dme)/dtbbpy6893

Solvent Screening :

SolventReaction Time (h)Yield (%)
DMA1285
DMF1478
THF2462

Advanced Catalytic Systems and Mechanistic Insights

Photoredox-Nickel Dual Catalysis

A hybrid approach merges photoredox activation with nickel catalysis to enhance efficiency:

Mechanism :

  • Oxidative Quenching : The photocatalyst (4CzIPN) oxidizes Ni⁰ to Niᴵ under blue light.

  • Transmetalation : The aryl bromide reacts with the boronate source via a Niᴵ intermediate.

  • Reductive Elimination : Forms the C–B bond, regenerating Ni⁰.

Benefits :

  • Ambient temperature compatibility.

  • Reduced catalyst loading (1.5 mol% Ni).

Challenges in Purification and Scalability

Silica Gel Chromatography Limitations

The polar benzamide group causes tailing during chromatography. Solutions include:

Gradient Elution :

  • Hexanes → ethyl acetate (5–30% gradient).

  • Add 1% triethylamine to suppress silanol interactions.

Alternative Purification :

  • Trituration with cold methanol.

  • Purity : 99% by HPLC (C18 column, acetonitrile/water).

Gram-Scale Synthesis

Adapting the photoredox method for gram-scale production requires:

  • Cooling Systems : Fans to dissipate LED heat.

  • Continuous Flow Reactors : To improve light penetration and mixing.

CatalystYield (%)Selectivity (%)
FeCl₃4582
CuI3875

Biocatalytic Borylation

Recent advances in enzyme engineering suggest potential for aryltransferase-mediated borylation under aqueous conditions.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group enables this compound to participate in transition-metal-catalyzed cross-coupling reactions . Key findings:

  • Reactivity with Aryl Halides : Under ligand-free Suzuki-Miyaura conditions (Pd(OAc)₂, K₂CO₃, H₂O/dioxane), the boronate ester undergoes coupling with aryl halides (e.g., bromobenzene) to form biaryl products (Scheme 1). This mirrors methodology reported for structurally analogous compounds .

  • Catalytic Efficiency : Yields exceeding 80% are achievable for electron-neutral substrates, while electron-deficient partners may require elevated temperatures (80–100°C) .

Table 1: Representative Suzuki-Miyaura Reactions

Aryl HalideCatalyst SystemYield (%)Reference
4-BromoanisolePd(OAc)₂, K₂CO₃85
2-ChloropyridinePdCl₂(PPh₃)₂72

Hydrolysis and Functionalization of the Benzamide Moiety

The N-cyclohexyl benzamide group exhibits stability under basic conditions but undergoes hydrolysis under strong acidic or enzymatic conditions :

  • Acidic Hydrolysis : Treatment with HCl (6M, reflux) cleaves the amide bond, yielding 2-methoxy-4-boronobenzic acid and cyclohexylamine .

  • Enzymatic Cleavage : FAAH (fatty acid amide hydrolase) inhibitors show structural similarities, suggesting potential susceptibility to amidase activity in biological systems .

Demethylation of the Methoxy Group

The 2-methoxy substituent can be selectively demethylated using boron tribromide (BBr₃) in dichloromethane:

  • Reaction Conditions : 0°C to room temperature, 12 hours.

  • Product : 2-Hydroxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide derivative, verified by loss of methoxy signal in ¹H NMR (δ 3.8 ppm → δ 5.2 ppm, broad) .

Functionalization via Boron Masking/Unmasking

The pinacol boronate group serves as a protecting group for boronic acids:

  • Deprotection : Treatment with aqueous HCl (1M) removes the pinacol moiety, generating the free boronic acid, which is prone to oxidation.

  • Transesterification : Reacts with diols (e.g., ethylene glycol) under anhydrous conditions to form alternative boronate esters .

Stability and Handling Considerations

  • Thermal Stability : Decomposes above 200°C, releasing boron oxides and CO₂ .

  • Moisture Sensitivity : Hydrolyzes slowly in humid environments; storage under inert gas (N₂/Ar) is recommended .

Table 2: Key Stability Parameters

ParameterValue/ObservationReference
Hydrolytic Stability (pH 7)t₁/₂ > 24 hours
Oxidative StabilitySusceptible to H₂O₂/air

Scientific Research Applications

Chemical Synthesis Applications

  • Borylation Reactions :
    • The compound is utilized in borylation reactions, particularly at the benzylic C-H bond of alkylbenzenes. In the presence of palladium catalysts, it facilitates the formation of pinacol benzyl boronates, which are essential intermediates in organic synthesis .
  • Hydroboration :
    • N-Cyclohexyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be employed in hydroboration reactions involving alkenes and alkynes. This process is often catalyzed by transition metals and leads to the formation of organoboron compounds that serve as versatile intermediates for further transformations .
  • Cross-Coupling Reactions :
    • The compound plays a significant role in cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can react with aryl halides in the presence of copper catalysts to yield aryl boronates, which are valuable for constructing complex organic molecules .

Medicinal Applications

  • Anticancer Activity :
    • Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties. Research indicates that they may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Drug Development :
    • The compound's structure allows for modifications that can enhance its pharmacological properties. Its derivatives are being explored for potential use as therapeutic agents against various diseases, including cancer and inflammatory conditions .

Material Science Applications

  • Polymer Chemistry :
    • In material science, this compound can be used as a building block for synthesizing advanced polymers with specific mechanical and thermal properties. Its boron-containing structure contributes to the development of materials with enhanced functionality .

Case Study 1: Borylation of Alkylbenzenes

A study published in Chemistry Letters demonstrated how this compound facilitated the borylation of various alkylbenzenes using palladium catalysts. The results indicated high yields and selectivity for the desired products, showcasing its effectiveness in synthetic applications .

Case Study 2: Anticancer Screening

In a recent investigation into potential anticancer agents, derivatives of this compound were screened against several cancer cell lines. The findings revealed significant cytotoxicity at low concentrations, suggesting a promising avenue for further drug development targeting specific cancer types .

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to participate in various chemical reactions. The boron moiety plays a crucial role in these reactions, often acting as a Lewis acid to facilitate the formation of new bonds. The compound’s molecular targets and pathways depend on the specific reaction it is involved in .

Comparison with Similar Compounds

Structural Features

  • Boron-containing analogs: The tetramethyl dioxaborolane group distinguishes this compound from non-boronated benzamides. For example, N-(Cyclohexanecarbonyl)-2-hydroxybenzamide () lacks boron but shares a cyclohexyl group, which confers steric bulk and lipophilicity. The methoxy group at the 2-position in the target compound may influence electronic properties (e.g., electron-donating effects) compared to hydroxy or halogen substituents in analogs like N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide .
  • Crystallographic insights: Related cyclohexyl benzamides adopt chair conformations for the cyclohexyl ring, as seen in N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide, stabilized by N–H⋯O hydrogen bonding .

Functional and Reactivity Comparisons

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity and solubility : The cyclohexyl group increases hydrophobicity compared to smaller alkyl substituents (e.g., ethyl in Compound 26 , ), while the dioxaborolane group improves aqueous stability relative to free boronic acids .
  • Steric effects : The 2-methoxy substituent may reduce steric hindrance at the 4-position (boron site) compared to bulkier groups, enhancing reactivity in coupling reactions .

Tabulated Comparison of Key Analogs

Compound Name Substituents Molecular Weight (g/mol) Key Applications References
N-Cyclohexyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide 2-OMe, 4-B(dioxaborolane), Cyclohexyl ~361.2 (estimated) Suzuki coupling, medicinal chemistry Inferred
N-Cyclohexyl-4-methoxybenzamide 4-OMe, Cyclohexyl 247.3 Intermediate, crystallography
N-(Cyclohexanecarbonyl)-2-hydroxybenzamide 2-OH, Cyclohexanecarbonyl 261.3 Protein interaction studies
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Me, N,O-bidentate 207.3 C–H functionalization
Compound 26 () Tetramethyl dioxaborolane, pyrazole ~500 (estimated) Kinase inhibition

Biological Activity

N-Cyclohexyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound characterized by its unique structural features, including a boron-containing dioxaborolane ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20H30BNO4
  • CAS Number : 2057448-81-2

The presence of the dioxaborolane ring is significant as it can participate in various chemical reactions, influencing the compound's biological interactions.

The mechanism of action involves the interaction of the boron atom within the dioxaborolane ring with nucleophiles such as diols. This reactivity allows for reversible covalent bonding, making it a useful probe in biological assays and enzyme activity studies. The compound's ability to form stable complexes with biological targets enhances its potential as a therapeutic agent.

Antitumor Activity

Recent studies have explored the antitumor potential of compounds similar to this compound. For instance, compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation. In vitro assays indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for development as anticancer agents .

Kinase Inhibition

The compound's structural characteristics make it a candidate for kinase inhibition studies. Kinases play crucial roles in cell signaling and are often implicated in cancer progression. Compounds like this compound have been investigated for their ability to inhibit specific kinases associated with tumor growth. For example, related compounds have demonstrated IC50 values ranging from 10 to 1314 nM against different kinases .

Antimicrobial Activity

Research has also indicated that compounds containing the dioxaborolane moiety may exhibit antimicrobial properties. Studies assessing the antibacterial activity of similar compounds showed significant efficacy against various bacterial strains, indicating that modifications to the dioxaborolane structure could lead to enhanced antimicrobial agents .

Research Findings and Case Studies

StudyCompound TestedBiological ActivityIC50 Value
Study ASimilar Dioxaborolane DerivativeAntitumor6.26 µM
Study BN-Cyclohexyl AnalogKinase Inhibition (GSK-3β)8 nM
Study CDioxaborolane CompoundAntimicrobialSignificant Activity

Q & A

Q. What synthetic methodologies are recommended for preparing N-Cyclohexyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzamide core. Key steps include:

Boronylation : Introduce the tetramethyl-1,3,2-dioxaborolan moiety via Suzuki-Miyaura coupling or direct boronic ester formation under inert conditions.

Cyclohexyl Group Attachment : Use nucleophilic acyl substitution with cyclohexylamine, optimized by controlling pH and temperature to avoid side reactions.

Purification : Employ preparative TLC or column chromatography (n-hexane/ethyl acetate gradients) for isolation.
Optimization Tips :

  • Use anhydrous solvents (e.g., acetonitrile) to minimize hydrolysis of the boronic ester .
  • Monitor reaction progress via <sup>11</sup>B NMR to confirm boron incorporation .

Q. How can crystallographic data discrepancies in cyclohexyl-benzamide derivatives be resolved?

Methodological Answer: Discrepancies often arise from conformational flexibility of the cyclohexyl ring or hydrogen-bonding variations. To resolve:

Data Collection : Use low-temperature (100 K) X-ray diffraction to stabilize conformers.

Refinement : Apply Hirshfeld surface analysis to validate intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .

Comparative Analysis : Cross-reference with similar structures (e.g., N-Cyclohexyl-3-fluorobenzamide, Acta Cryst. E64, o2209) to identify common packing motifs .

Q. Example Contradiction :

  • Reported Conformation : Chair (Acta Cryst. E64, o2209) vs. distorted chair (Acta Cryst. E64, o2288).
  • Resolution : Use DFT calculations to compare energetics of conformers and validate with experimental data .

Q. What role does the tetramethyl-1,3,2-dioxaborolan group play in covalent organic framework (COF) synthesis?

Methodological Answer: The boronic ester moiety enables dynamic covalent chemistry for COF assembly:

Linkage Design : Condense with diols (e.g., hexahydroxytriphenylene) to form boronate esters, creating porous architectures .

Stability Enhancement : Methyl groups on the dioxaborolan ring improve hydrolytic stability compared to unsubstituted boronic acids.

Characterization : Use PXRD (e.g., COF-1, P63/mmc) and BET surface area analysis (up to 1590 m<sup>2</sup>/g) to confirm framework integrity .

Q. Experimental Considerations :

  • Conduct reactions under solvothermal conditions (e.g., mesitylene/dioxane, 120°C) .
  • Monitor crystallinity via Scherrer analysis of diffraction peaks.

Q. How can spectroscopic techniques elucidate electronic perturbations in the benzamide core?

Methodological Answer:

NMR :

  • <sup>1</sup>H NMR: Methoxy protons (δ 3.8–4.0 ppm) indicate electron-donating effects.
  • <sup>13</sup>C NMR: Carbonyl resonance (δ 165–170 ppm) reflects conjugation with the boronic ester .

Fluorescence Spectroscopy : Monitor λem shifts (e.g., 350–450 nm) to study π→π* transitions influenced by substituents .

IR : Stretching frequencies (C=O at ~1680 cm<sup>-1</sup>, B–O at ~1350 cm<sup>-1</sup>) confirm functional group integrity .

Q. How should researchers design assays to evaluate bioactivity, given the compound’s structural features?

Methodological Answer:

Target Selection : Prioritize enzymes with boronic ester-binding pockets (e.g., proteases, kinases).

In Vitro Assays :

  • Kinase Inhibition : Use fluorescence polarization (FP) with ATP-competitive probes.
  • Membrane Permeability : Perform Caco-2 cell monolayer studies, adjusting logP via substituent modulation .

Control Experiments : Compare with analogs lacking the dioxaborolan group to isolate boron-dependent effects .

Q. How can thermal stability contradictions in boronic ester-containing compounds be addressed?

Methodological Answer:

TGA Analysis : Conduct thermogravimetric analysis under N2 (heating rate: 10°C/min) to compare decomposition profiles.

Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) for degradation.

Mitigation Strategies : Encapsulate the compound in mesoporous silica to enhance stability .

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